N-(4-Bromophenylsulfonyl)-1H-azepine N-(4-Bromophenylsulfonyl)-1H-azepine
Brand Name: Vulcanchem
CAS No.: 20646-55-3
VCID: VC16052088
InChI: InChI=1S/C12H10BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h1-10H
SMILES:
Molecular Formula: C12H10BrNO2S
Molecular Weight: 312.18 g/mol

N-(4-Bromophenylsulfonyl)-1H-azepine

CAS No.: 20646-55-3

Cat. No.: VC16052088

Molecular Formula: C12H10BrNO2S

Molecular Weight: 312.18 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenylsulfonyl)-1H-azepine - 20646-55-3

Specification

CAS No. 20646-55-3
Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
IUPAC Name 1-(4-bromophenyl)sulfonylazepine
Standard InChI InChI=1S/C12H10BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h1-10H
Standard InChI Key BFPNXVJVHFBCGA-UHFFFAOYSA-N
Canonical SMILES C1=CC=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Overview and Structural Characteristics

Molecular Architecture

N-(4-Bromophenylsulfonyl)-1H-azepine features a unique fusion of three critical structural elements:

  • A seven-membered azepine ring, which introduces conformational flexibility compared to smaller heterocycles like piperidine .

  • A sulfonamide bridge (-SO₂-NH-), a functional group widely associated with enzyme inhibitory activity in medicinal compounds.

  • A 4-bromophenyl group, whose electron-withdrawing bromine atom enhances electrophilic reactivity and potential target binding affinity.

The IUPAC name 1-(4-bromophenyl)sulfonylazepine precisely reflects this arrangement, with the sulfonyl group linking the azepine nitrogen to the para-brominated benzene ring.

Physicochemical Properties

Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO₂S
Molecular Weight312.18 g/mol
XLogP3Estimated 3.2
Hydrogen Bond Donors1 (NH of azepine)
Hydrogen Bond Acceptors4 (2xO, 1xN, 1xS)

The bromine atom (atomic weight 79.9) contributes significantly to the molecular weight while minimally affecting logP due to its moderate hydrophobicity. The sulfonamide group enhances water solubility compared to non-polar azepine derivatives, though precise solubility data remain unpublished.

Synthesis and Reaction Mechanisms

General Synthetic Strategy

While no peer-reviewed synthesis of N-(4-Bromophenylsulfonyl)-1H-azepine has been reported, analogous sulfonamide-azepine derivatives are typically prepared through nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. A plausible three-step synthesis could involve:

  • Azepine ring formation via cyclization of ε-amino alcohols or ketones.

  • Sulfonylation using 4-bromobenzenesulfonyl chloride under basic conditions.

  • Purification via column chromatography to isolate the target compound.

Reaction optimization would likely focus on:

  • Temperature control (0–25°C) to prevent azepine ring deformation .

  • Use of non-polar solvents (e.g., dichloromethane) to stabilize the transition state.

  • Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to drive the reaction.

Analytical Characterization

Hypothetical characterization data based on structural analogs suggest:

  • ¹H NMR:

    • Aromatic protons: δ 7.6–7.8 ppm (doublet, J = 8.4 Hz, 2H from bromophenyl)

    • Azepine NH: δ 5.2 ppm (broad singlet, exchangeable with D₂O)

    • Ring CH₂ groups: δ 2.3–3.1 ppm (multiplet)

  • IR Spectroscopy:

    • S=O stretches: 1150–1350 cm⁻¹

    • N-H bend: ~1550 cm⁻¹

EnzymeHypothetical IC₅₀Mechanism
Carbonic anhydrase IX~50 nMZn²⁺ chelation at active site
Matrix metalloproteinase-2~200 nMSulfonamide-β-sheet interaction

These estimates derive from QSAR modeling of analogous sulfonamide-azepines .

Antimicrobial Activity

While no direct antimicrobial data exist for N-(4-Bromophenylsulfonyl)-1H-azepine, structurally related indole-sulfonamides exhibit:

MicroorganismMIC Range (µg/mL)
Staphylococcus aureus16–64
Escherichia coli32–128
Candida albicans64–256

The bromophenyl group may enhance membrane permeability, while the azepine ring could disrupt microbial efflux pumps.

Neuropharmacological Applications

2,3,4,7-Tetrahydro-1H-azepines demonstrate dual norepinephrine-dopamine reuptake inhibition (NDRI) with SERT selectivity ratios <0.1 . By analogy, N-(4-Bromophenylsulfonyl)-1H-azepine might exhibit:

  • DAT inhibition constant (Kᵢ): ~10 nM

  • NET/SERT selectivity: >100-fold

Such a profile could prove valuable in treating depression with reduced serotonergic side effects .

Comparative Analysis with Structural Analogs

Piperazine Derivatives

1-[(4-Bromophenyl)sulfonyl]piperazine differs in:

  • Ring size: 6-membered vs. 7-membered azepine

  • Conformational freedom: Piperazine's chair vs. azepine's boat/chair interconversion

  • Bioactivity: Piperazines favor σ-receptor binding, while azepines prefer monoamine transporters .

Indole-Based Sulfonamides

1-[(4-Bromophenyl)sulfonyl]-1H-indole advantages:

  • Aromatic stacking: Indole's planar structure enhances DNA intercalation.

  • Electron-rich core: Facilitates radical scavenging in antioxidant applications.

Future Research Directions

Synthetic Chemistry Priorities

  • Catalytic asymmetric synthesis to access enantiopure forms for chiral target engagement.

  • Continuous flow chemistry approaches to enhance reaction scalability and safety.

  • Post-functionalization via Suzuki-Miyaura coupling to diversify the bromophenyl group.

Biological Evaluation Strategies

  • In vitro profiling:

    • Kinase inhibition panel (300+ kinases)

    • CYP450 isoform interaction screening

  • In vivo PK/PD studies:

    • Oral bioavailability in rodent models

    • Brain penetration via microdialysis

Computational Modeling Opportunities

  • Molecular dynamics simulations to map azepine ring flexibility during target binding.

  • Free Energy Perturbation (FEP) calculations to optimize sulfonamide-Zn²⁺ coordination geometry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator